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Compound of Interest

Compound Name: Vevorisertib trihydrochloride

Cat. No.: B10828103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and

administration of Vevorisertib (also known as ARQ 751 or MK-4440), a potent and selective

pan-AKT inhibitor. The following protocols and data have been compiled from preclinical and

clinical studies to guide researchers in designing their in vivo experiments.

Mechanism of Action
Vevorisertib is an orally active, allosteric inhibitor of the serine/threonine kinase AKT (protein

kinase B), targeting all three isoforms (AKT1, AKT2, and AKT3).[1][2][3] It also demonstrates

potent inhibition of the AKT1-E17K mutant.[2][3] By blocking the PI3K/AKT/mTOR signaling

pathway, Vevorisertib can inhibit cell proliferation and induce apoptosis in cancer cells with

activating mutations in this pathway.
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Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.
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Preclinical In Vivo Dosing and Administration
Vevorisertib has demonstrated anti-tumor activity in various preclinical animal models. The

administration route is typically oral gavage.

Murine Xenograft Models
In an endometrial patient-derived xenograft (PDX) model with an AKT1-E17K mutation,

Vevorisertib showed dose-dependent anti-tumor activity.[1]

Parameter Details

Animal Model
Athymic nude mice with subcutaneously

implanted AKT1-E17K mutant endometrial PDX

Dose Range 10-120 mg/kg[1]

Specific Doses Tested 25, 50, and 75 mg/kg[2]

Administration Route Oral (p.o.)[2]

Dosing Schedule

5 consecutive days of dosing followed by a 4-

day break ("5 days on, 4 days off") for 20

days[2]

Reported Efficacy
Potent tumor growth inhibition of 68%, 78%, and

98% at 25, 50, and 75 mg/kg, respectively[2]

Pharmacokinetics
Plasma half-life of 4 to 5 hours with no tissue

accumulation[1]

Rat Models of Hepatocellular Carcinoma
In a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC),

Vevorisertib was effective both as a single agent and in combination with sorafenib.[4][5][6][7]
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Parameter Details

Animal Model
Diethylnitrosamine (DEN)-induced cirrhotic

Fischer 344 male rats with HCC[5][6][7]

Dose 10 mg/kg/day[5][6]

Administration Route Oral gavage[5][6]

Dosing Schedule

Intermittent schedule of 5 consecutive days of

treatment followed by a 9-day break ("5 days

on, 9 days off"), repeated for a total of 15 days

of treatment over six weeks[5][6][7]

Reported Efficacy

Significantly reduced tumor size, number, and

cell proliferation as a single agent and in

combination with sorafenib.[4][5][6][7] Also

showed improvement in liver fibrosis.[4][5][7]

Clinical Dosing and Administration
A first-in-human Phase 1b study (NCT02761694) evaluated the safety and efficacy of

Vevorisertib in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[8]

[9]

Monotherapy
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Parameter Details

Patient Population
Advanced or recurrent solid tumors with

PIK3CA/AKT/PTEN mutations[8]

Dose Range 5-100 mg[8]

Administration Route Oral[10]

Dosing Schedules Once daily (QD) or every other day (QOD)[10]

Specific Doses Tested
5 mg QD, 20 mg QD, 25 mg QOD, 50 mg QD,

75 mg QD[10]

Pharmacokinetics
Elimination half-life ranged from 8.8 to 19.3

hours[8]

Efficacy
Objective response rate of 5% (three partial

responses)[8]

Combination Therapy
Combination Agent Vevorisertib Dose Administration

Paclitaxel
Not specified in detail, part of

dose-escalation

Vevorisertib orally, Paclitaxel at

80 mg/m²[8]

Fulvestrant 50 mg or 75 mg orally QD[10]
Vevorisertib orally, Fulvestrant

at 500 mg IM[8][10]

Experimental Protocols
Preparation of Vevorisertib for In Vivo Administration
1. Formulation from Powder:

Vehicle Selection: The choice of vehicle depends on the experimental design and animal

model.

For oral gavage in rats (HCC model): Vevorisertib was dissolved in a 0.01 M phosphoric

acid solution to a concentration of 10 mg/mL. The final pH of the solution was 2.25 ± 0.15.
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[5][6]

General oral administration: A homogeneous suspension can be prepared in

Carboxymethylcellulose sodium (CMC-Na) at a concentration of ≥5 mg/mL.[3]

Alternative for oral administration: Prepare a stock solution in DMSO (e.g., 6.7 mg/mL).

For the working solution, dilute the DMSO stock with vehicles such as corn oil or 20%

SBE-β-CD in saline.[1] It is recommended to prepare the working solution fresh on the day

of use.[1]

2. Storage:

Stock solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

In Vivo Experimental Workflow: Murine Xenograft Model
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Experimental Workflow

Establish Xenograft Model
(e.g., subcutaneous implantation of tumor fragments)

Allow Tumors to Reach
Pre-determined Size (e.g., ~200 mm³)

Randomize Animals into
Treatment and Control Groups

Administer Vevorisertib or Vehicle
(e.g., oral gavage, specified dose and schedule)

Monitor Tumor Growth (e.g., caliper measurements)
and Animal Well-being (body weight, clinical signs)

Euthanize Animals at Study Endpoint
(e.g., pre-defined tumor volume, time point)

Collect and Analyze Tissues
(e.g., tumor, plasma for PK/PD)
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Caption: A typical workflow for an in vivo xenograft study.

Protocol for DEN-Induced HCC Rat Model:
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Induction of HCC: Six-week-old Fischer 344 male rats are treated with weekly intraperitoneal

injections of diethylnitrosamine (DEN) for 14 weeks to induce cirrhosis and fully developed

HCC.[4][6][7]

Animal Randomization: After 14 weeks, randomize the rats into treatment groups (e.g.,

vehicle control, Vevorisertib, sorafenib, combination).[5][6]

Treatment Administration:

Prepare Vevorisertib at 10 mg/mL in 0.01 M phosphoric acid solution.[5][6]

Administer Vevorisertib via daily oral gavage at 10 mg/kg for 5 consecutive days, followed

by a 9-day treatment-free period. Repeat this cycle for the duration of the study (e.g., 6

weeks).[5][6]

For combination studies, co-administer other agents as per their established protocols. For

example, sorafenib can be given continuously at 10 mg/kg/day.[5][6]

Monitoring and Analysis:

Monitor tumor progression using imaging techniques such as MRI.[4][7]

At the end of the treatment period, euthanize the animals and collect tissues for analysis

(e.g., tumor size and number assessment, histology for fibrosis, and molecular analysis for

target engagement).[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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